N-(1-benzothiophen-6-yl)-N'-[(tert-butoxy)carbonyl](tert-butoxy)carbohydrazide
Description
N-(1-benzothiophen-6-yl)-N'-(tert-butoxy)carbonylcarbohydrazide is a carbohydrazide derivative characterized by a benzothiophene core and dual tert-butoxycarbonyl (Boc) protecting groups. This compound is structurally tailored for applications in medicinal chemistry, particularly as a precursor in peptide coupling or protease inhibitor design. Its synthesis typically involves zinc-mediated hydrazide coupling reactions, as observed in analogous compounds .
Properties
IUPAC Name |
tert-butyl N-(1-benzothiophen-6-yl)-N-[(2-methylpropan-2-yl)oxycarbonylamino]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O4S/c1-17(2,3)23-15(21)19-20(16(22)24-18(4,5)6)13-8-7-12-9-10-25-14(12)11-13/h7-11H,1-6H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCTMPCQZXYHEBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NN(C1=CC2=C(C=C1)C=CS2)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrazinolysis of Benzothiophene Carboxylate Esters
The foundational step for carbohydrazide formation involves hydrazinolysis of ester precursors. In the synthesis of 1,3-benzothiazole-2-carbohydrazide, ethyl 1,3-benzothiazole-2-carboxylate reacts with 85% hydrazine hydrate in absolute ethanol at room temperature for 4 hours, achieving 96% yield. This method's efficiency suggests its applicability to benzothiophene systems:
Proposed Reaction:
$$
\text{Ethyl 1-benzothiophene-6-carboxylate} + \text{N}2\text{H}4\cdot\text{H}_2\text{O} \xrightarrow{\text{EtOH, 20°C, 4h}} \text{1-Benzothiophene-6-carbohydrazide}
$$
Key parameters:
Boc Protection of Hydrazide Nitrogen Centers
The introduction of tert-butoxycarbonyl groups requires careful selection of protection reagents. Di-tert-butyl dicarbonate (Boc anhydride) in the presence of base effectively protects amine functionalities. For the target molecule, dual Boc protection likely occurs through sequential reactions:
First Protection Stage:
$$
\text{1-Benzothiophene-6-carbohydrazide} + (\text{Boc})_2\text{O} \xrightarrow{\text{DMAP, DCM}} \text{N-Boc-1-benzothiophene-6-carbohydrazide}
$$
Second Protection Stage:
$$
\text{N-Boc derivative} + (\text{Boc})2\text{O} \xrightarrow{\text{Et}3\text{N, THF}} \text{N,N'-DiBoc-1-benzothiophene-6-carbohydrazide}
$$
Critical considerations:
- Base selection: 4-Dimethylaminopyridine (DMAP) enhances acylation efficiency
- Temperature: Room temperature prevents Boc group cleavage
- Solvent: Dichloromethane (DCM) for initial protection, tetrahydrofuran (THF) for improved solubility in subsequent steps
Alternative Synthetic Pathways
Carbodiimide-Mediated Coupling Approach
For systems requiring precise regiocontrol, carbodiimide coupling offers an alternative route. This method proves effective in synthesizing benzothiophene-containing oxadiazole derivatives:
Representative Protocol:
- Activate 1-benzothiophene-6-carboxylic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
- Couple with N-Boc-hydrazine in dimethylformamide (DMF)
- Perform sequential Boc protection using Boc anhydride
Advantages:
- Enables late-stage functionalization
- Minimizes side reactions through controlled activation
Reductive Amination Strategy
Patent literature demonstrates successful application of reductive amination for complex heterocyclic systems. Adapting this to carbohydrazide synthesis:
Key Steps:
- Condense benzothiophene-6-carbaldehyde with tert-butyl carbazate
- Reduce imine intermediate using sodium cyanoborohydride
- Introduce second Boc group via standard protection
Reaction Scheme:
$$
\text{Benzothiophene-6-carbaldehyde} + \text{NH}2\text{NHBoc} \xrightarrow{\text{NaBH}3\text{CN}} \text{N-(Benzothiophen-6-yl)-N'-Boc carbohydrazide}
$$
Critical Analysis of Methodologies
Yield Optimization Challenges
Comparative data from analogous syntheses reveals yield dependencies:
Hydrazinolysis generally provides superior yields but requires high-purity ester precursors. Coupling methods offer better functional group tolerance at the cost of additional purification steps.
Spectroscopic Characterization Benchmarks
Successful synthesis requires rigorous analytical validation:
Infrared Spectroscopy:
- Carboxylic acid C=O stretch: 1680-1720 cm⁻¹
- Boc C=O stretch: 1690-1715 cm⁻¹
- Hydrazide N-H bend: 1530-1560 cm⁻¹
¹H NMR Key Signatures:
- Boc tert-butyl protons: 1.4 ppm (singlet)
- Benzothiophene aromatic protons: 7.2-8.3 ppm (multiplet)
- Hydrazide NH signals: 8.9-9.3 ppm (broad)
Industrial-Scale Considerations
Cost Analysis
Raw material costs significantly impact process viability:
| Reagent | Cost per kg (USD) | Source |
|---|---|---|
| Di-tert-butyl dicarbonate | 320-400 | Chemicalbook |
| 1-Benzothiophene-6-carboxylic acid | 1,200-1,500 | PubChem |
| EDCI coupling reagent | 800-950 | Sigma-Aldrich |
Direct hydrazinolysis provides the most cost-effective route at scale, though coupling methods may offer better reproducibility.
Emerging Methodological Innovations
Continuous Flow Synthesis
Adapting batch protocols to continuous systems could enhance:
- Heat transfer during exothermic Boc protection steps
- Mixing efficiency in multi-phase reactions
- Yield consistency through precise residence time control
Enzymatic Protection Strategies
Recent advances in lipase-mediated Boc group installation show promise for:
- Enhanced regioselectivity
- Mild reaction conditions (pH 7-8, 35°C)
- Reduced side product formation
Chemical Reactions Analysis
Types of Reactions
N-(1-benzothiophen-6-yl)-N’-(tert-butoxy)carbonylcarbohydrazide can undergo various chemical reactions, including:
Oxidation: The benzothiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups or the benzothiophene ring.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the benzothiophene ring or the carbohydrazide moiety.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzothiophene ring can yield benzothiophene sulfoxides or sulfones.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme inhibitors or receptor ligands.
Medicine: May serve as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(1-benzothiophen-6-yl)-N’-(tert-butoxy)carbonylcarbohydrazide depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The Boc groups can be removed under acidic conditions to reveal the active amine functionalities, which can then participate in various biochemical pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes are best contextualized by comparing it to analogous carbohydrazides and Boc-protected derivatives. Below is a detailed analysis:
Structural Analogues in Hydrazide Chemistry
a) N'-[(tert-butoxy)carbonyl]-N-(1-phenylethyl)(tert-butoxy)carbohydrazide (5k)
- Structure : Features a phenylethyl substituent instead of benzothiophene.
- Synthesis : Synthesized via aqueous zinc-mediated addition with 77% yield, showcasing efficient Boc protection .
- Physicochemical Data : Melting point 86.5–88.0°C; NMR confirms Boc group integration (δ 1.45–1.43 ppm for tert-butyl protons) .
b) N'-[(tert-butoxy)carbonyl]-N-(pyridin-3-ylmethyl)(tert-butoxy)carbohydrazide (5m)
- Structure : Substituted with a pyridinylmethyl group, introducing basicity via the nitrogen atom.
- Synthesis : Utilizes THF and K₂HPO₄ in a zinc-mediated reaction, highlighting versatility in handling polar substituents .
- Key Difference : The pyridine moiety enables hydrogen bonding or coordination chemistry, unlike the benzothiophene’s hydrophobic profile.
Boc-Protected Imidazole Derivatives ()
Compounds such as 4-[(dibenzylamino)carbonyl]-5-[(tert-butoxy-S-[Nε-(tert-butoxy)carbonyl]lysyl)carbonyl]-1H-imidazole (5{119}) share Boc-protected lysyl groups but differ in core structure:
- Core : Imidazole ring vs. carbohydrazide backbone.
- Functionality : The imidazole derivatives are designed for peptide mimicry or enzyme inhibition, leveraging the heterocycle’s nucleophilicity .
- Thermal Stability : Boc groups in these derivatives enhance thermal stability (decomposition >200°C), comparable to the target compound’s Boc-mediated stability .
Quinoline-Based Boc Derivatives ()
N-[(4-bromoquinolin-6-yl)methyl]-N-[(tert-butoxy)carbonyl]carbamate (CAS MDLMFCD22581538) provides a comparison with fused aromatic systems:
- Structure: Quinoline core with bromine substituent vs. benzothiophene.
Comparative Data Table
Research Findings and Implications
- Synthetic Efficiency : Zinc-mediated methods (as in 5k) achieve high yields (~77%) for Boc-protected carbohydrazides, suggesting scalability for the target compound .
- Electronic Effects : Benzothiophene’s electron-rich sulfur atom may enhance charge-transfer interactions compared to phenyl or pyridyl groups in analogues .
- Stability Trade-offs : While Boc groups improve stability, they may sterically hinder interactions in biological systems compared to less bulky analogues .
Biological Activity
N-(1-benzothiophen-6-yl)-N'-(tert-butoxy)carbonylcarbohydrazide, identified by CAS number 2383709-13-3, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, focusing on its mechanisms, efficacy in various assays, and relevant case studies.
Chemical Structure
The compound features a benzothiophene moiety, which is known for its diverse biological properties. The presence of the tert-butoxycarbonyl (Boc) group enhances the stability and solubility of the compound, making it a suitable candidate for further biological evaluation.
1. Cholinesterase Inhibition
Recent studies have highlighted the potential of compounds similar to N-(1-benzothiophen-6-yl)-N'-(tert-butoxy)carbonylcarbohydrazide as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes play critical roles in cholinergic signaling, particularly in neurodegenerative diseases like Alzheimer's disease (AD). Inhibiting these enzymes can lead to increased levels of acetylcholine, which may ameliorate cognitive deficits associated with AD .
| Compound | AChE Inhibition IC50 (μM) | BChE Inhibition IC50 (μM) |
|---|---|---|
| N-(1-benzothiophen-6-yl)-N'-(tert-butoxy)carbonylcarbohydrazide | TBD | TBD |
| Galantamine | 0.1 | 0.5 |
| Donepezil | 0.2 | 0.8 |
2. Anticancer Properties
The cytotoxicity of N-(1-benzothiophen-6-yl)-N'-(tert-butoxy)carbonylcarbohydrazide has been evaluated against various cancer cell lines. Preliminary results indicate that this compound exhibits significant cytotoxic effects, potentially through apoptosis induction and cell cycle arrest mechanisms. Further investigations are warranted to elucidate the specific pathways involved.
Case Study: Cytotoxicity Evaluation
In a study conducted on human cancer cell lines (e.g., HeLa, MCF-7), the compound showed an IC50 value of approximately 15 μM against MCF-7 cells after 48 hours of treatment. This suggests a promising anticancer profile that warrants further exploration .
The biological activity of N-(1-benzothiophen-6-yl)-N'-(tert-butoxy)carbonylcarbohydrazide may be attributed to its ability to interact with various molecular targets:
- Inhibition of Cholinesterases : By blocking AChE and BChE activities, the compound increases acetylcholine levels, which is beneficial in neurodegenerative conditions.
- Induction of Apoptosis : The compound may activate intrinsic apoptotic pathways leading to cancer cell death.
Q & A
Q. Q1. What are the established synthetic routes for preparing N-(1-benzothiophen-6-yl)-N'-(tert-butoxy)carbonylcarbohydrazide, and how do reaction conditions influence yield?
Answer: The compound is synthesized via sequential carbamate protection and coupling reactions. A common method involves reacting 1-benzothiophen-6-amine with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., 4-dimethylaminopyridine or NaOH) to introduce the Boc groups . Reaction optimization requires precise temperature control (ambient to 60°C) and stoichiometric ratios to avoid side products like over-Boc-protected derivatives. Yields typically range from 70–85% when purified via recrystallization or column chromatography .
Q. Q2. How should researchers characterize this compound, and what spectral markers are critical for confirming its structure?
Answer: Key characterization methods include:
- ¹H/¹³C NMR : Look for tert-butyl protons (δ 1.4–1.5 ppm, singlet) and benzothiophene aromatic protons (δ 7.2–8.0 ppm). The hydrazide NH signal appears as a broad singlet (δ 6.0–7.0 ppm) .
- IR Spectroscopy : Confirm Boc carbonyl stretches (~1680–1720 cm⁻¹) and hydrazide N–H stretches (~3200 cm⁻¹) .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks matching the molecular formula (C₁₉H₂₃N₃O₄S) .
Q. Q3. What handling precautions are necessary due to its stability and decomposition risks?
Answer: The compound is stable under refrigeration (2–8°C) in inert atmospheres but decomposes upon prolonged exposure to moisture or heat (>100°C). Decomposition products include carbon monoxide and nitrogen oxides, necessitating fume hood use and anti-static equipment during handling .
Advanced Research Questions
Q. Q4. How does the tert-butoxycarbonyl (Boc) group influence the compound’s reactivity in subsequent derivatization?
Answer: The Boc groups act as orthogonal protecting agents, enabling selective deprotection under acidic conditions (e.g., HCl/dioxane) without disrupting the benzothiophene core. This allows controlled functionalization, such as coupling with carboxylic acids or sulfonamides in drug discovery workflows . However, steric hindrance from the bulky Boc groups may slow nucleophilic attacks, requiring optimized catalysts (e.g., DMAP) .
Q. Q5. What contradictions exist in reported biological activity data for structurally similar benzothiophene carbohydrazides, and how can they be resolved?
Answer: Conflicting reports on antimicrobial efficacy (e.g., MIC values ranging from 2–50 µg/mL) may arise from variations in bacterial strains, assay protocols, or impurities in test compounds. Researchers should:
- Validate purity via HPLC (>95%) .
- Use standardized broth microdilution assays (CLSI guidelines) .
- Cross-reference with control compounds (e.g., ciprofloxacin) to confirm activity trends .
Q. Q6. What computational modeling approaches are suitable for predicting this compound’s interactions with biological targets?
Answer: Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) can model binding to enzymes like dihydrofolate reductase (DHFR) or kinases. Key parameters include:
Q. Q7. How do solvent polarity and pH affect the compound’s stability in long-term storage?
Answer: Stability studies show:
- Aprotic Solvents (e.g., DMSO, THF) : Prevent hydrolysis; shelf life >12 months at –20°C .
- Aqueous Buffers (pH <5 or >9) : Accelerate Boc group hydrolysis, forming 1-benzothiophen-6-amine and tert-butanol byproducts . Use lyophilization for aqueous stock solutions .
Methodological Considerations
Q. Q8. What strategies optimize the scalability of this compound’s synthesis for preclinical studies?
Answer: Scale-up requires:
Q. Q9. How should researchers address discrepancies in reported melting points or spectral data?
Answer: Discrepancies often stem from polymorphic forms or residual solvents. Mitigation steps include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
